

# Ethyl 2-iodooxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224 Get Quote

CAS Number: 1107663-03-5

### Introduction

**Ethyl 2-iodooxazole-4-carboxylate** is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its utility is most pronounced in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Ethyl 2-iodooxazole-4-carboxylate** for researchers, scientists, and drug development professionals.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Ethyl 2-iodooxazole-4-carboxylate** is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.



Property	Value	Reference(s)
Molecular Formula	C6H6INO3	[4]
Molecular Weight	267.02 g/mol	[4]
Appearance	White to off-white solid	[5]
Storage Temperature	2–8 °C, under inert gas (Nitrogen or Argon)	[5]
Purity	Typically ≥97%	[4]

## **Synthesis**

The synthesis of **Ethyl 2-iodooxazole-4-carboxylate** is a multi-step process that is crucial for its application in further chemical reactions. A detailed experimental protocol is provided below.

## Experimental Protocol: Synthesis of Ethyl 2-iodooxazole-4-carboxylate

This protocol is adapted from established synthetic procedures.

#### Materials:

- Ethyl 2-aminooxazole-4-carboxylate
- Acetonitrile
- p-Toluenesulfonic acid dihydrate
- Sodium nitrite
- · Potassium iodide
- Water
- 1 M Sodium bicarbonate solution
- 2 M Sodium thiosulfate solution



- · Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel 60
- Cyclohexane

#### Procedure:

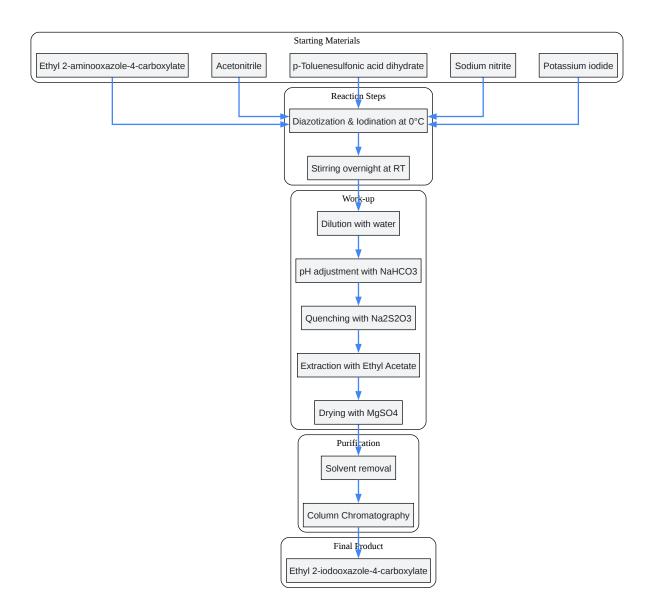
- Reaction Setup: In a suitable reaction vessel, add 2.00 g (12.81 mmol) of ethyl 2aminooxazole-4-carboxylate to 48 ml of acetonitrile.
- Acid Addition: At 0°C, add 8.00 g (38.43 mmol) of p-toluenesulfonic acid dihydrate to the solution.
- Diazotization and Iodination: Prepare a solution of 1.77 g (25.62 mmol) of sodium nitrite and 5.32 g (32.02 mmol) of potassium iodide in 7.2 ml of water. Add this solution dropwise to the cooled suspension from the previous step.
- Reaction Progression: Stir the reaction mixture at 0°C for 10 minutes, then allow it to slowly warm to room temperature and continue stirring overnight.
- Work-up:
  - Dilute the reaction mixture with 200 ml of water.
  - Adjust the pH to 9.24 with a 1 M aqueous sodium bicarbonate solution.
  - Quench the reaction by adding 1 ml of 2 M sodium thiosulfate solution.
  - Extract the aqueous phase three times with 30 ml of ethyl acetate.
  - Combine the organic phases and dry with anhydrous magnesium sulfate.
- Purification:
  - Filter the solution to remove the drying agent.



- Remove the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel 60 using a mobile phase gradient of cyclohexane/ethyl acetate (from 300:1 to 2:1).
- Product Characterization: The final product is a white to off-white solid. The identity and purity can be confirmed by techniques such as LC-MS. A typical yield is around 28%.

## **Synthesis Workflow Diagram**









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- To cite this document: BenchChem. [Ethyl 2-iodooxazole-4-carboxylate: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394224#ethyl-2-iodooxazole-4-carboxylate-cas-number-1107663-03-5]

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